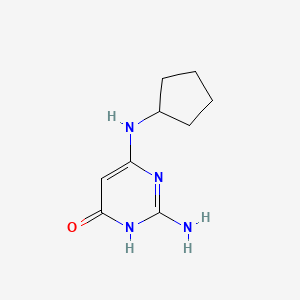

2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one

Description

Properties

CAS No. |

7400-24-0 |

|---|---|

Molecular Formula |

C9H14N4O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-4-(cyclopentylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N4O/c10-9-12-7(5-8(14)13-9)11-6-3-1-2-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14) |

InChI Key |

XQYIBHPUKPFWDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(cyclopentylamino)acrylonitrile with guanidine in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and cyclopentylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituents at the 6-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a range of pharmacological properties that warrant a detailed examination of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₃N₅O

- Molecular Weight : 179.22 g/mol

The presence of the cyclopentyl group and the amino functionalities suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as interference with cell cycle progression and apoptosis induction.

- Antimicrobial Properties : There is emerging evidence indicating its efficacy against certain bacterial strains, which could be beneficial in treating infections.

Anticancer Activity

A study focusing on pyrimidine derivatives highlighted the anticancer potential of compounds similar to this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values reported in the low micromolar range. For instance, derivatives with similar structural features showed IC50 values ranging from 5 to 20 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity

In another study, pyrimidine derivatives were screened for antimicrobial activity. The results indicated that certain compounds exhibited notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL. This suggests that this compound may possess similar antimicrobial properties, warranting further exploration .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | ~10 |

| Similar Derivative A | A549 | ~15 |

| Similar Derivative B | HeLa | ~12 |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <50 |

| Similar Derivative C | E. coli | <30 |

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific kinases involved in cell proliferation.

- Induction of Apoptosis : The compound could promote apoptosis in cancer cells through the activation of caspases.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effect may involve interference with bacterial cell wall integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.